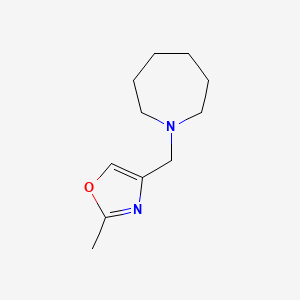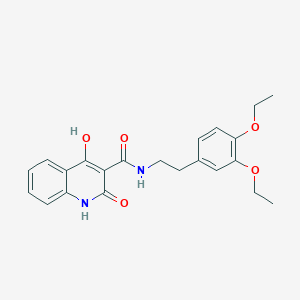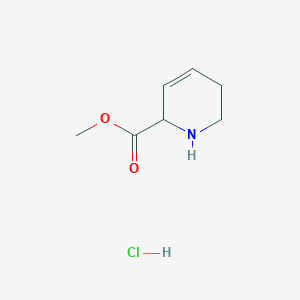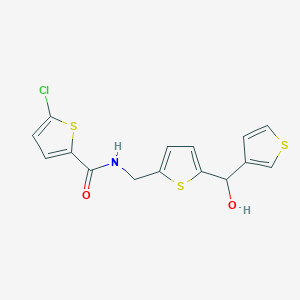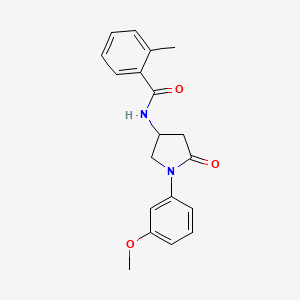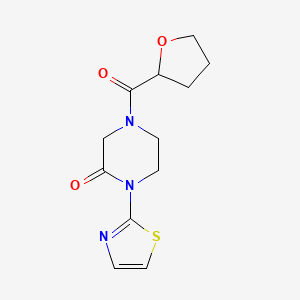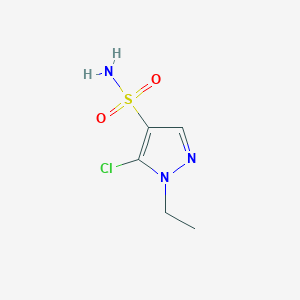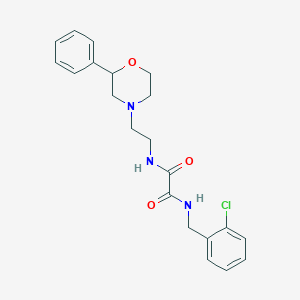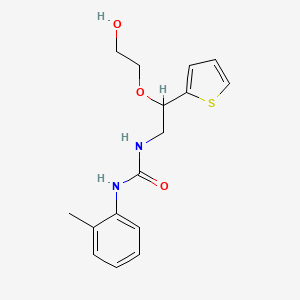
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. THU is a small molecule inhibitor that has shown promising results in preclinical studies as an adjuvant therapy for cancer treatment.
科学的研究の応用
Acetylcholinesterase Inhibitor Research
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea and similar compounds have been synthesized and assessed for their antiacetylcholinesterase activity. Research by Vidaluc et al. (1995) focused on optimizing the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit for enhanced activity, demonstrating the potential of these compounds as acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Synthesis and Characterization
The synthesis and characterization of similar ureas have been a subject of study. Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Thalluri et al., 2014). Additionally, Saharin et al. (2008) focused on the crystal structure of a related compound, highlighting the importance of structure in determining biological activity (S. M. Saharin et al., 2008).
Pharmaceutical Applications
The potential pharmaceutical applications of these compounds are significant. Research has delved into their roles as antimicrobial agents, with studies by Sharma et al. (2004) and Reddy et al. (2003) highlighting their effectiveness against various microorganisms (Sharma et al., 2004), (Reddy et al., 2003).
Corrosion Inhibition
Interestingly, these compounds have applications beyond pharmaceuticals, such as in corrosion inhibition. Mistry et al. (2011) studied the effectiveness of triazinyl urea derivatives in preventing mild steel corrosion, suggesting a novel application in materials science (Mistry et al., 2011).
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-5-2-3-6-13(12)18-16(20)17-11-14(21-9-8-19)15-7-4-10-22-15/h2-7,10,14,19H,8-9,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBJPLVCOJUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
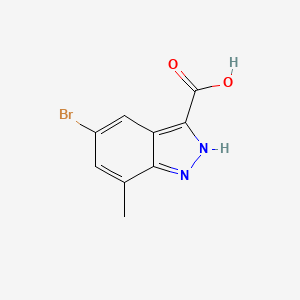
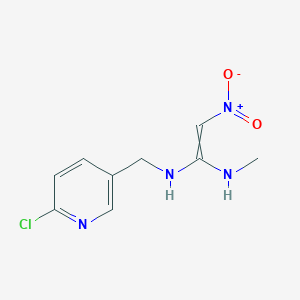
![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
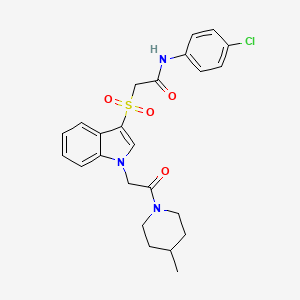
![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)
